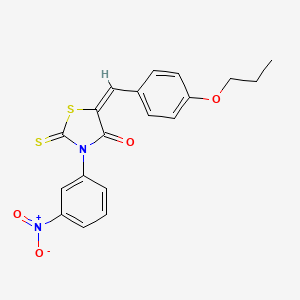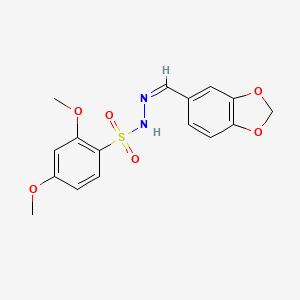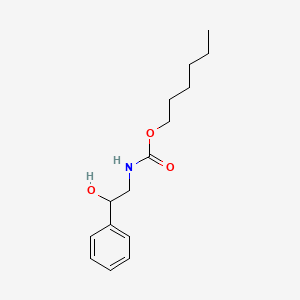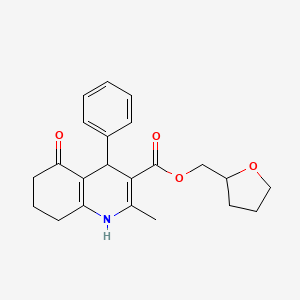![molecular formula C24H34N2O2 B5023053 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5023053.png)
2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant properties.
作用機序
The exact mechanism of action of 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that the compound may exert its antipsychotic and anxiolytic effects by acting as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. The compound may also exert its antidepressant effects by increasing the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the levels of stress hormones such as corticosterone and adrenocorticotropic hormone (ACTH) in animal models, suggesting that it may have anxiolytic properties. Additionally, the compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and may be involved in the pathophysiology of depression.
実験室実験の利点と制限
One of the main advantages of using 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its wide range of biological activities. The compound has been found to exhibit antipsychotic, anxiolytic, antidepressant, and analgesic properties, making it a useful tool for studying the mechanisms underlying these disorders. Additionally, the compound has been found to exhibit potent antioxidant activity, which may make it a useful therapeutic agent in the treatment of oxidative stress-related disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for research on 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of research could focus on the development of more potent and selective derivatives of the compound with improved pharmacokinetic properties. Another area of research could focus on the use of the compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, future research could focus on the role of this compound in the treatment of other disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, which are associated with oxidative stress and neuroinflammation.
合成法
The synthesis of 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol involves the reaction of 4-(3-phenylpropyl)piperazine with 4-ethoxybenzaldehyde in the presence of ethanol and a catalytic amount of acetic acid. The reaction yields the desired product as a white solid in good yield.
科学的研究の応用
2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antipsychotic, anxiolytic, and antidepressant properties in animal models. The compound has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to exhibit analgesic properties. Additionally, this compound has been found to exhibit potent antioxidant activity, which may make it a useful therapeutic agent in the treatment of oxidative stress-related disorders.
特性
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-2-28-24-12-10-22(11-13-24)19-26-17-16-25(20-23(26)14-18-27)15-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-13,23,27H,2,6,9,14-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJNBHHEAKFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide](/img/structure/B5022971.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5022972.png)
![N-[(5-chloro-2-thienyl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5022983.png)
![4,6-dimethyl-5-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrimidinol bis(trifluoroacetate) (salt)](/img/structure/B5022985.png)


![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5023014.png)


![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5023040.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-isobutyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5023048.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5023058.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5023065.png)
![1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5023079.png)